Lithium myristate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

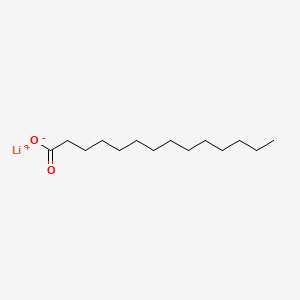

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

20336-96-3 |

|---|---|

Molecular Formula |

C14H27LiO2 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

lithium;tetradecanoate |

InChI |

InChI=1S/C14H28O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1 |

InChI Key |

KJSPVJJOPONRTK-UHFFFAOYSA-M |

SMILES |

[Li+].CCCCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

[Li+].CCCCCCCCCCCCCC(=O)[O-] |

Other CAS No. |

20336-96-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Lithium Myristate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of lithium myristate. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in a clear, tabular format, alongside detailed experimental protocols for property determination.

Core Physical and Chemical Properties

This compound, the lithium salt of myristic acid, presents as a white to yellowish waxy solid.[1] It is structurally composed of a long, nonpolar hydrocarbon tail and a polar carboxylate head, with a lithium cation. This amphiphilic nature underlies its key application as a surfactant and emulsifying agent.[2][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, compiled from various sources for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₄H₂₇LiO₂ | [4][5] |

| Molecular Weight | 234.3 g/mol | [4][5] |

| Physical State | Solid, Dry Powder | [6] |

| Melting Point | 220-221 °C | [5] |

| Boiling Point | 319.6 °C (estimated) | [2][7] |

| Flash Point | 144.8 °C (estimated) | [7] |

| Solubility in Water | 405.2 mg/L at 25 °C (estimated) | [7] |

| Appearance | White to yellow waxy solid | [1] |

Experimental Protocols for Property Determination

While specific experimental data for this compound is proprietary to various suppliers, the following are detailed, generalized methodologies for determining the key physical properties outlined above. These protocols are based on standard laboratory practices for organic salts and similar compounds.

Determination of Melting Point

The melting point of this compound can be accurately determined using a capillary melting point apparatus.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.[9]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 220 °C.

-

Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.[10]

Determination of Solubility in Water

The solubility of this compound in water can be determined by the saturation shake-flask method.

Apparatus:

-

Analytical balance

-

Conical flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate pore size)

-

Analytical instrumentation for lithium quantification (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma - Optical Emission Spectrometry).

Procedure:

-

Add an excess amount of this compound to a series of conical flasks containing a known volume of deionized water.

-

Place the flasks in a constant temperature shaker bath set at 25 °C.

-

Shake the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it to remove any remaining solid particles.

-

Dilute the filtered solution to a suitable concentration and analyze the lithium content using a calibrated analytical instrument.

-

Calculate the concentration of this compound in the saturated solution, which represents its solubility.

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates a typical laboratory-scale synthesis of this compound via a neutralization reaction between myristic acid and lithium hydroxide.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound (20336-96-3) for sale [vulcanchem.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | C14H27LiO2 | CID 23688912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 20336-96-3 [thegoodscentscompany.com]

- 8. thinksrs.com [thinksrs.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to Lithium Myristate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lithium myristate, a lithium salt of the saturated fatty acid, myristic acid. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its synthesis and characterization. Additionally, it explores the relevant signaling pathways of the lithium ion and outlines a typical workflow for its application in formulation development.

Chemical Structure and Formula

This compound is a metal soap consisting of a lithium cation (Li⁺) ionically bonded to a myristate anion (C₁₄H₂₇O₂⁻). The myristate anion is the conjugate base of myristic acid, a 14-carbon saturated fatty acid.

-

Molecular Weight: 234.30 g/mol [3][]

-

IUPAC Name: Lithium tetradecanoate[5]

-

CAS Number: 20336-96-3[3]

Structural Representation:

The chemical structure can be represented by the following SMILES and InChI identifiers:

-

SMILES: [Li+].CCCCCCCCCCCCCC(=O)[O-][3]

-

InChI: InChI=1S/C14H28O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1[3]

Physicochemical Properties

This compound is a white solid at room temperature.[3] Its amphiphilic nature, possessing a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate head, dictates its solubility and applications as a surfactant and emulsifier.[3][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₇LiO₂ | [1][2] |

| Molecular Weight | 234.30 g/mol | [3][] |

| Appearance | White Solid | [3] |

| Melting Point | 220-221 °C | |

| Boiling Point (est.) | 319.60 °C at 760 mmHg | [3] |

| Water Solubility | Soluble | [3] |

| Solubility in Organic Solvents | ||

| Polar Solvents (e.g., Ethanol) | Expected to be more soluble | [1] |

| Non-polar Solvents (e.g., Toluene) | Expected to be less soluble | [1] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the neutralization of myristic acid with lithium hydroxide (B78521).

Materials:

-

Myristic acid (C₁₄H₂₈O₂)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Ethanol (B145695) (95%)

-

Deionized water

-

Magnetic stirrer with heating plate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolution of Myristic Acid: In a 250 mL beaker, dissolve 22.84 g (0.1 mol) of myristic acid in 100 mL of 95% ethanol. Heat the mixture gently on a hot plate with stirring until the myristic acid is completely dissolved.

-

Preparation of Lithium Hydroxide Solution: In a separate beaker, dissolve 4.20 g (0.1 mol) of lithium hydroxide monohydrate in 50 mL of deionized water.

-

Reaction: Slowly add the lithium hydroxide solution to the ethanolic solution of myristic acid while stirring continuously. The reaction is exothermic, and a white precipitate of this compound will form.

-

Completion of Reaction: Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Isolation of Product: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Isolate the white solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water (2 x 30 mL) and then with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound in a drying oven at 80-100 °C until a constant weight is achieved.

Characterization of this compound

FTIR spectroscopy is used to identify the functional groups present in the synthesized this compound and to confirm the formation of the salt.

Methodology:

-

Sample Preparation: A small amount of the dried this compound powder is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A standard FTIR spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Analysis: The spectrum of myristic acid will show a broad O-H stretch from the carboxylic acid group around 3000 cm⁻¹ and a C=O stretch at approximately 1700 cm⁻¹. In the spectrum of this compound, the broad O-H peak will disappear, and the C=O peak will be replaced by a strong asymmetric carboxylate (COO⁻) stretching vibration around 1580-1610 cm⁻¹ and a symmetric stretch around 1420-1450 cm⁻¹, confirming the formation of the lithium salt.[7][8]

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the myristate carbon chain.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as it is a polar solvent).

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis:

-

¹H NMR: The spectrum is expected to show a triplet at approximately 0.8-0.9 ppm corresponding to the terminal methyl group (CH₃). A multiplet around 1.2-1.4 ppm will be observed for the methylene (B1212753) groups ((CH₂)₁₀) of the hydrocarbon chain. A triplet around 2.1-2.3 ppm can be attributed to the methylene group adjacent to the carboxylate group (α-CH₂).[9]

-

¹³C NMR: The spectrum will show a peak for the carboxylate carbon (COO⁻) at approximately 180 ppm. The terminal methyl carbon will appear at around 14 ppm. The methylene carbons will have signals in the range of 22-34 ppm.[9][10]

-

Determination of Solubility

This protocol outlines a gravimetric method to determine the solubility of this compound in a given solvent.

Methodology:

-

Saturation: Prepare a supersaturated solution of this compound in the chosen solvent at a constant temperature by adding an excess of the solid to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle, and then carefully decant or filter a known volume of the supernatant into a pre-weighed container.

-

Evaporation: Evaporate the solvent from the container under reduced pressure or in a drying oven until a constant weight of the dissolved this compound is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume of the solvent (e.g., in g/100 mL).

Signaling Pathways of the Lithium Ion

While specific signaling pathways for the entire this compound molecule are not well-documented in the context of drug development, the biological effects of the lithium ion are extensively studied, particularly its use as a mood stabilizer in the treatment of bipolar disorder. Lithium exerts its effects by modulating several intracellular signaling pathways.

One of the primary targets of lithium is the Phosphoinositide (PI) signaling pathway . Lithium directly inhibits inositol (B14025) monophosphatase (IMPase) and inositol polyphosphate 1-phosphatase, leading to a depletion of free inositol. This, in turn, reduces the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a key second messenger precursor. The subsequent decrease in the levels of inositol trisphosphate (IP₃) and diacylglycerol (DAG) dampens the activity of protein kinase C (PKC).

Caption: Lithium's inhibition of the PI signaling pathway.

Experimental and Developmental Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Workflow for Topical Formulation Development

Given its properties as an emulsifier and potential to act as a penetration enhancer, this compound can be considered for use in topical drug delivery systems.[11]

Caption: Workflow for developing a topical formulation with this compound.

References

- 1. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound (20336-96-3) for sale [vulcanchem.com]

- 5. This compound | C14H27LiO2 | CID 23688912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Myristic acid(544-63-8) 13C NMR spectrum [chemicalbook.com]

- 11. neutronco.com [neutronco.com]

A Technical Guide to the Synthesis of High-Purity Lithium Myristate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium myristate (C₁₄H₂₇LiO₂), the lithium salt of myristic acid, is a key chemical compound with applications ranging from industrial lubricants and greases to emulsifying agents in cosmetics and specialized roles in drug delivery systems.[1] The performance of this compound in these applications, particularly in the pharmaceutical field, is critically dependent on its purity. This technical guide provides an in-depth overview of the primary methods for synthesizing high-purity this compound. It includes detailed experimental protocols, a comparative analysis of synthesis parameters, and recommended purification techniques. This document is intended to serve as a comprehensive resource for chemists and researchers focused on the production and application of high-purity metal carboxylates.

Introduction

This compound is a metallic soap consisting of a 14-carbon saturated fatty acid (myristate) ionically bonded to a lithium cation.[1] Its amphiphilic nature, with a long hydrophobic carbon tail and a hydrophilic carboxylate head, allows it to function effectively as an emulsifier and stabilizer.[1] In pharmaceutical formulations, the purity of excipients like this compound is paramount to ensure product safety, stability, and efficacy. Impurities, such as unreacted starting materials or byproducts, can introduce toxicity or alter the physicochemical properties of the final drug product. This guide details the two predominant methods for its synthesis: Direct Neutralization and Precipitation (Metathesis).

Synthesis Methodologies

The synthesis of high-purity this compound primarily follows two well-established chemical routes. The choice of method often depends on the desired purity, scale, cost, and available starting materials.

Method 1: Direct Neutralization (Fusion Method)

Direct neutralization is a straightforward and common method for preparing alkali metal soaps. It involves the direct reaction of myristic acid with a lithium base, typically lithium hydroxide (B78521) (LiOH), in a 1:1 molar ratio. The reaction is an acid-base neutralization that produces this compound and water as the only byproduct. This method can be performed with or without a solvent. The solvent-free approach is often referred to as the fusion method.[2]

Reaction: C₁₃H₂₇COOH (Myristic Acid) + LiOH·H₂O (Lithium Hydroxide Monohydrate) → C₁₃H₂₇COOLi (this compound) + 2H₂O

This protocol is adapted from the fusion method described for preparing lithium soaps.[2]

-

Preparation: Weigh equimolar amounts of high-purity myristic acid and lithium hydroxide monohydrate. For example, use 228.37 g (1.0 mol) of myristic acid and 41.96 g (1.0 mol) of lithium hydroxide monohydrate.

-

Melting: Place the weighed myristic acid in a suitable reaction vessel (e.g., a three-necked round-bottom flask equipped with a mechanical stirrer and a temperature probe) and heat it in an oil bath until it is completely melted (melting point of myristic acid is ~54-55°C).

-

Reaction: Gradually add the lithium hydroxide monohydrate powder to the molten myristic acid in small portions over 20-30 minutes while stirring continuously.[2] The reaction is exothermic. Maintain the temperature of the reaction mixture between 110°C and 150°C.

-

Dehydration: Continue heating and stirring the mixture within this temperature range to facilitate the removal of water produced during the reaction. The mixture will become increasingly viscous as the this compound soap forms. The reaction is typically complete when all water has evaporated, which can take 1-2 hours.

-

Isolation: Once the reaction is complete, cool the molten product to just above its melting point (~220-225°C). Pour the product into a suitable container or tray and allow it to solidify at room temperature.

-

Purification: The crude this compound is then purified as described in Section 3.

Caption: Experimental workflow for the synthesis of this compound via direct neutralization.

Method 2: Precipitation (Metathesis)

The precipitation or metathesis method involves the reaction of a soluble myristate salt (e.g., sodium myristate) with a soluble lithium salt (e.g., lithium chloride) in a solvent, typically water or an alcohol-water mixture. This compound is sparingly soluble in water and precipitates out of the solution, driving the reaction to completion. This method is particularly useful for producing a finely divided solid and can yield a very pure product after washing.

Reaction: C₁₃H₂₇COONa (Sodium Myristate) + LiCl (Lithium Chloride) → C₁₃H₂₇COOLi (this compound)↓ + NaCl (Sodium Chloride)

-

Prepare Sodium Myristate Solution: Dissolve a stoichiometric amount of sodium myristate in deionized water with heating (above its Krafft point of 45°C) to form a clear solution.[3] For example, dissolve 250.35 g (1.0 mol) of sodium myristate in 2-3 L of deionized water, heating to ~60-70°C.

-

Prepare Lithium Chloride Solution: In a separate beaker, dissolve a slight molar excess of lithium chloride (e.g., 44.43 g, 1.05 mol) in deionized water at room temperature.

-

Precipitation: While vigorously stirring the hot sodium myristate solution, slowly add the lithium chloride solution. A white precipitate of this compound will form immediately.

-

Digestion: Continue to stir the mixture at an elevated temperature (e.g., 70°C) for 30-60 minutes. This process, known as digestion, allows the precipitate particles to grow, making them easier to filter.

-

Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of hot deionized water to remove the sodium chloride byproduct and any unreacted starting materials. Follow with a wash using a cold solvent like acetone (B3395972) or ethanol (B145695) to displace water and aid in drying.

-

Drying: Dry the purified this compound in a vacuum oven at 80-100°C to a constant weight.

Caption: Experimental workflow for the synthesis of this compound via precipitation.

Purification of this compound

Achieving high purity (>99%) is essential for pharmaceutical and research applications. The primary impurity in the direct neutralization method is unreacted myristic acid, while in the precipitation method, it is the soluble salt byproduct (e.g., NaCl).

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical. For this compound, a polar organic solvent or a mixed solvent system is often effective.

-

Solvent Selection: Identify a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol, or a mixture of ethanol and water, is a common choice for soaps.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent near its boiling point to form a saturated solution.

-

Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. If needed, cooling can be completed in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly in a vacuum oven.

A patent on purifying organic lithium salts suggests a method involving crystallization from a solution with an organic complexing solvent, followed by heating under vacuum to remove the solvent and yield the purified salt.[4]

Data Summary and Method Comparison

The selection of a synthesis method depends on the specific requirements of the application. The table below summarizes key quantitative and qualitative parameters for the two primary methods.

| Parameter | Method 1: Direct Neutralization | Method 2: Precipitation (Metathesis) |

| Reactants | Myristic Acid, Lithium Hydroxide | Sodium Myristate, Lithium Chloride |

| Solvent | None (Fusion) or High-Boiling Point Oil | Water or Alcohol/Water Mixture |

| Reaction Temp. | 110 - 150 °C | 50 - 70 °C |

| Byproducts | Water | Soluble Salt (e.g., NaCl) |

| Typical Yield | High (>95%) | High (>90%), some loss during washing |

| Crude Purity | Moderate to High | Moderate (contaminated with salt) |

| Purification | Recrystallization is often necessary. | Thorough washing is critical. |

| Product Form | Solid mass, requires grinding. | Fine powder. |

| Advantages | Atom-economical, no solvent waste. | Lower reaction temp, fine powder product. |

| Disadvantages | High temperature, viscous product. | Requires extra washing steps, generates salt waste. |

Characterization and Purity Analysis

To confirm the synthesis of high-purity this compound, several analytical techniques are employed:

-

Melting Point: Pure this compound has a sharp melting point reported between 220-225°C.[2] A broad melting range indicates the presence of impurities.

-

Infrared (IR) Spectroscopy: To confirm the formation of the salt, the characteristic C=O stretch of the carboxylic acid (~1700 cm⁻¹) should disappear and be replaced by the asymmetric and symmetric stretches of the carboxylate anion (~1550-1610 cm⁻¹ and ~1400-1450 cm⁻¹, respectively).

-

Elemental Analysis (ICP-OES/AAS): To determine the precise lithium content and quantify metallic impurities.

-

Titration: To determine the amount of free fatty acid (unreacted starting material) or free alkali.

-

X-Ray Diffraction (XRD): To confirm the crystalline structure of the final product.[2]

Conclusion

The synthesis of high-purity this compound can be effectively achieved through either direct neutralization or precipitation methods. The direct neutralization (fusion) method is an efficient, solvent-free process that is well-suited for large-scale production, but it requires high temperatures. The precipitation method operates under milder conditions and yields a fine powder, but it necessitates careful washing to remove inorganic salt byproducts. For applications demanding the highest purity, a post-synthesis recrystallization step is strongly recommended regardless of the initial synthesis route. Proper analytical characterization is crucial to verify the purity and identity of the final product, ensuring its suitability for high-stakes applications in research and drug development.

References

- 1. This compound (20336-96-3) for sale [vulcanchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Removal of lithium from aqueous solutions by precipitation with sodium and choline alkanoate soaps - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05586A [pubs.rsc.org]

- 4. US6248883B1 - Methods of purifying lithium salts - Google Patents [patents.google.com]

An In-Depth Technical Guide to Lithium Myristate (CAS 20336-96-3) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Lithium Myristate (CAS 20336-96-3), a lithium salt of myristic acid. It is intended for researchers, scientists, and professionals in the drug development sector. This document details the physicochemical properties, potential applications, and reliable suppliers of this compound. Furthermore, it outlines detailed experimental protocols for its synthesis and evaluation of its emulsifying properties, crucial for its application in cosmetic and pharmaceutical formulations.

Introduction

This compound, also known by its IUPAC name lithium;tetradecanoate, is a metallic soap that has garnered interest for its utility as an emulsifier, stabilizer, and dispersing agent.[1][2] Its amphiphilic nature, possessing both a hydrophilic lithium carboxylate head and a lipophilic myristate tail, allows it to reduce the interfacial tension between immiscible liquids like oil and water, thereby enabling the formation of stable emulsions.[2] This property is of significant interest in the formulation of creams, lotions, and other delivery systems in the cosmetic and pharmaceutical industries.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key properties of this compound are summarized below.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 20336-96-3 |

| IUPAC Name | lithium;tetradecanoate[3] |

| Molecular Formula | C₁₄H₂₇LiO₂[1] |

| SMILES | [Li+].CCCCCCCCCCCCCC(=O)[O-][3] |

| InChI | InChI=1S/C14H28O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1[3] |

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 234.30 g/mol | [1] |

| Appearance | Solid at room temperature | [1] |

| Melting Point | 223.6-224.2 °C | [4] |

| Boiling Point (estimated) | 319.60 °C at 760 mmHg | [1] |

| Vapor Pressure (estimated) | 0.000139 mmHg at 25 °C | [1] |

| Solubility | Soluble in aqueous solutions | [1] |

Sourcing and Suppliers

For research and development purposes, securing a reliable source of high-purity this compound is essential. The following is a list of potential suppliers; however, researchers should independently verify the purity and specifications of the compound from their chosen supplier.

-

Alfa Chemistry: Offers this compound for experimental/research use.

-

American Elements: Manufactures and distributes this compound.

-

BOC Sciences: A supplier of various research chemicals, including this compound.

-

ChemicalBook: Provides information and lists suppliers for a wide range of chemicals.

-

LookChem: A B2B platform for chemical sourcing.

-

Santa Cruz Biotechnology: A supplier of biochemicals for research.

-

TCI America: A global supplier of research chemicals.

Caption: Workflow for Sourcing and Evaluating a Research Chemical.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the evaluation of its emulsifying properties. These protocols are based on established chemical principles and can be adapted by researchers for their specific needs.

Synthesis of this compound via Fusion Method

This protocol describes the preparation of this compound from myristic acid and lithium hydroxide (B78521) monohydrate through a direct fusion reaction.[4]

Materials:

-

Myristic Acid (C₁₄H₂₈O₂)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

250 ml Glass Beaker

-

Oil Bath with Temperature Control

-

Mechanical Stirrer (capable of 1000 r.p.m.)

-

Petri Dish

Procedure:

-

Stoichiometric Calculation: Calculate the equimolecular amounts of myristic acid and lithium hydroxide monohydrate required for the reaction.

-

Melting the Fatty Acid: Weigh the calculated amount of myristic acid into a 250 ml glass beaker. Place the beaker in an oil bath and heat to the melting point of myristic acid (approximately 54-58 °C).

-

Addition of Lithium Hydroxide: Once the myristic acid is completely melted, begin gradual and slow addition of the calculated weight of lithium hydroxide monohydrate to the molten fatty acid over a period of 20 minutes with constant stirring.

-

Reaction and Dehydration: Increase the temperature of the oil bath to approximately 224 °C.[4] Agitate the reaction mixture at 1000 r.p.m. for an additional 20 minutes to ensure the completion of the reaction and the removal of water (dehydration). Significant foaming may occur during this step.

-

Cooling and Solidification: Once the reaction is complete and foaming has subsided, carefully pour the hot, molten this compound into a petri dish.

-

Product Collection: Allow the product to cool to room temperature, during which it will solidify. The resulting solid this compound can then be ground to the desired particle size.

-

Purity Analysis: The purity of the synthesized this compound should be confirmed through elementary analysis or other suitable analytical techniques.

Evaluation of Emulsifying Properties

This protocol outlines a general procedure for preparing a simple oil-in-water (O/W) emulsion to evaluate the emulsifying capacity of the synthesized this compound.

Materials:

-

Synthesized this compound

-

Distilled Water

-

A suitable oil phase (e.g., Mineral Oil, Almond Oil)

-

Two heat-resistant beakers

-

Homogenizer or high-shear mixer

-

Water bath or hot plate with magnetic stirrer

-

Microscope with slides and coverslips

Procedure:

-

Preparation of Phases:

-

Aqueous Phase: In one beaker, dissolve a specific concentration of this compound (e.g., 2-5% w/w) in distilled water. Heat the mixture to 70-75 °C while stirring to ensure complete dissolution.

-

Oil Phase: In a separate beaker, heat the chosen oil to the same temperature (70-75 °C).

-

-

Emulsification:

-

Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer or high-shear mixer.

-

Continue homogenization for a set period (e.g., 5-10 minutes) to ensure the formation of a fine emulsion.

-

-

Cooling:

-

Remove the emulsion from the heat and continue to stir gently as it cools to room temperature. This helps to stabilize the emulsion.

-

-

Evaluation:

-

Macroscopic Observation: Visually inspect the emulsion for signs of separation or creaming over a period of time (e.g., 24 hours, 1 week).

-

Microscopic Observation: Place a small drop of the emulsion on a microscope slide, cover with a coverslip, and observe under a microscope. Note the droplet size and distribution. A stable emulsion will have small, uniformly dispersed droplets.

-

Stability Testing (Optional): To further assess stability, the emulsion can be subjected to stress conditions such as centrifugation or temperature cycling, followed by re-evaluation of its macroscopic and microscopic properties.

-

Caption: Experimental Workflow for Emulsion Preparation and Evaluation.

Applications in Research and Drug Development

This compound's primary function as an emulsifier and stabilizer makes it a valuable excipient in the development of topical and transdermal drug delivery systems. Its ability to form stable oil-in-water emulsions can be leveraged to formulate creams, lotions, and ointments containing lipophilic active pharmaceutical ingredients (APIs). By encapsulating the API within the oil phase of an emulsion, its solubility and skin penetration can potentially be enhanced.

Furthermore, as an anionic surfactant, this compound can influence the surface properties of particles and may be investigated for its role in the preparation of stable nanosuspensions or as a coating agent for nanoparticles to modify their surface charge and improve their dispersibility in aqueous media.

Conclusion

This compound (CAS 20336-96-3) is a versatile metallic soap with well-defined physicochemical properties and established utility as an emulsifying and stabilizing agent. This guide has provided a comprehensive overview of its key characteristics, a list of potential suppliers, and detailed experimental protocols for its synthesis and the evaluation of its emulsifying performance. For researchers and professionals in drug development, this compound presents an interesting option as a functional excipient in the formulation of various delivery systems. Further investigation into its specific applications and compatibility with different active pharmaceutical ingredients is warranted.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Lithium Myristate

Introduction

Lithium myristate (C₁₄H₂₇LiO₂), a lithium salt of myristic acid, belongs to the class of metal carboxylates, commonly known as metal soaps. These compounds find applications as emulsifiers, stabilizers, and lubricants in various industries. A thorough understanding of their thermal stability and decomposition pathways is critical for determining their processing parameters, service life, and safety in high-temperature applications. This technical guide provides a detailed examination of the thermal properties of lithium carboxylates, focusing on the data available for lithium stearate (B1226849) as a representative model. The methodologies and expected decomposition behavior are presented to aid researchers, scientists, and drug development professionals in their work with this compound.

Thermal Analysis Data

The thermal behavior of lithium stearate has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses reveal phase transitions and decomposition processes under controlled atmospheres.

Differential Scanning Calorimetry (DSC) Data

DSC measurements identify various phase transitions occurring in lithium stearate upon heating. These transitions are highly dependent on the surrounding atmosphere. Under an inert atmosphere like nitrogen or helium, several endothermic transitions are observed before decomposition.[1][2]

| Transition | Temperature Range (°C) under Inert Atmosphere | Peak Maximum (°C) under Inert Atmosphere | Notes |

| Solid-State Phase Transition | 97 - 115 | 108 | An initial phase change within the solid crystal structure.[1] |

| Crystalline to Rotational/Crystalline State | 180 - 230 | 200 | A transition to a more disordered crystalline or liquid crystalline state.[1] |

| Melting Transition | 225 - 228 | 227 | The final melting of the compound before decomposition.[1][2] |

Note: When heated in the presence of air or oxygen, the higher temperature transitions (around 193°C and 225°C) can become exothermic, indicating oxidative processes.[2]

Thermogravimetric Analysis (TGA) Data

TGA provides information on the mass loss of a substance as a function of temperature, indicating its thermal stability and decomposition profile. For lithium stearate, decomposition occurs in distinct stages.

| Atmosphere | Onset of Decomposition (°C) | Major Decomposition Range (°C) | Final Residue |

| Inert (Nitrogen) | ~230 | > 415 | Lithium Carbonate (via an oxalate (B1200264) intermediate)[1] |

| Air (Static) | ~230 | 230 - 360 | Not specified, involves oxidative degradation.[1] |

Experimental Protocols

The following sections detail the typical methodologies employed for the thermal analysis of lithium soaps like this compound and stearate.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q1000).[2]

Procedure:

-

Sample Preparation: Approximately 3-10 mg of the lithium soap is weighed and placed into an aluminum pan.[1][2]

-

Atmosphere: The sample is heated under a controlled atmosphere, typically an inert gas such as helium or nitrogen, with a specified flow rate (e.g., 50 mL/min).[1][2]

-

Heating Program: The sample is subjected to a controlled heating ramp, for example, from 25°C to 250°C at a rate of 10°C/min.[1][2] A cooling and reheating cycle may also be employed to study the material's thermal history.[2]

-

Calibration: The instrument is calibrated using a standard material with a known melting point, such as indium or pure tin.[1]

-

Analysis: The resulting DSC curve is analyzed to determine the temperatures and enthalpy changes of phase transitions (e.g., melting, crystallization, solid-state transitions).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500 or Heraeus TA 500).[1][2]

Procedure:

-

Sample Preparation: A small sample of the lithium soap, typically 5-10 mg, is placed in a platinum or alumina (B75360) crucible.[1][2]

-

Atmosphere: The analysis is conducted under a controlled atmosphere, which can be inert (e.g., nitrogen at a flow rate of 50 mL/min) or reactive (e.g., static air).[1]

-

Heating Program: The sample is heated from room temperature to a final temperature (e.g., 600°C) at a constant heating rate, such as 10°C/min or 20°C/min.[1]

-

Analysis: The TGA thermogram, which plots mass loss versus temperature, is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the percentage of residual mass.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA/DSC analysis of lithium soaps.

Proposed Decomposition Pathway of Lithium Stearate in an Inert Atmosphere

Caption: Decomposition pathway of lithium stearate under inert conditions.

Conclusion

While specific quantitative thermal analysis data for this compound remains elusive in readily accessible literature, the study of its close analog, lithium stearate, provides a robust framework for understanding its expected thermal behavior. This compound is anticipated to exhibit multiple phase transitions before undergoing a multi-step decomposition process at elevated temperatures. Under inert conditions, this decomposition is expected to proceed through intermediate species to ultimately yield a stable inorganic residue, likely lithium carbonate. The experimental protocols detailed in this guide offer a standardized approach for researchers to conduct their own thermal analyses of this compound, thereby contributing valuable data to the scientific community and enabling more precise control over its industrial applications.

References

An In-depth Technical Guide to the Solubility of Lithium Myristate in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium myristate (C₁₄H₂₇LiO₂), the lithium salt of myristic acid, is a metallic soap with a multifaceted role in various industrial and scientific applications.[1] Its utility as an emulsifier, surfactant, and stabilizer stems from its amphiphilic nature, possessing a long, hydrophobic hydrocarbon tail and a polar, hydrophilic carboxylate head.[1] This structure dictates its solubility behavior in different solvent systems, a critical parameter for formulation development in cosmetics, lubricants, and potentially in drug delivery systems. This technical guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic media, details experimental protocols for solubility determination, and illustrates its functional mechanism.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₇LiO₂ | [] |

| Molecular Weight | 234.30 g/mol | [] |

| Appearance | White powder or colorless crystal | [3] |

| Melting Point | 220.0 - 221.5 °C | [3] |

| Density | 1.025 g/cm³ | [3] |

Solubility of this compound

The solubility of this compound is a complex phenomenon influenced by the solvent's polarity, temperature, and the compound's tendency to form micelles in aqueous solutions.

Aqueous Solubility

This compound is often described as "water-soluble," which primarily refers to its ability to form stable dispersions (micelles) rather than true molecular dissolution.[1] The true solubility of individual this compound molecules in water is quite low.

A key concept governing the aqueous solubility of ionic surfactants like this compound is the Krafft temperature (Tₖ) . The Krafft temperature is the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration (CMC).[4] Below the Krafft temperature, the surfactant's solubility is limited, and it exists predominantly as crystalline or hydrated solid.[4] Above the Krafft temperature, there is a significant increase in solubility due to the formation of micelles.[4] For many lithium soaps, the Krafft temperature is reported to be above the boiling point of water, which explains their poor true solubility at ambient temperatures.

Table 1: Quantitative Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | ~ 405.2 mg/L (estimated) | [5] |

Solubility in Organic Solvents

Data on the quantitative solubility of this compound in organic solvents is scarce. However, information on the closely related lithium stearate (B1226849) provides valuable insights into the expected behavior of this compound. The solubility is largely dependent on the polarity of the organic solvent.

Table 2: Qualitative Solubility of Long-Chain Lithium Carboxylates (e.g., Lithium Stearate) in Various Organic Solvents

| Solvent Class | Specific Solvents | Expected Solubility of this compound | Rationale & References |

| Non-Polar Aromatic | Benzene, Toluene, Xylenes | Insoluble | The non-polar nature of these solvents is not conducive to solvating the ionic carboxylate head of the lithium soap.[6] |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The polar hydroxyl groups can interact with the carboxylate head, but the long hydrocarbon tail limits extensive solvation.[3][6] |

| Polar Aprotic | Esters, Ketones | Sparingly Soluble | These solvents have intermediate polarity and are expected to show limited ability to dissolve this compound.[6] |

| Non-Polar Aliphatic | Mineral Oils, Waxes | Soluble (especially when hot) | The long hydrocarbon chains of these solvents can effectively solvate the myristate tail, and at elevated temperatures, the increased kinetic energy helps to overcome the lattice energy of the salt. Gel formation is often observed upon cooling.[3][6] |

Experimental Protocols

Accurate determination of solubility is crucial for any formulation work. The following are detailed methodologies for key experiments related to the solubility of this compound.

Determination of Solubility (General Method)

This protocol is adapted from standard methods for determining the solubility of chemical compounds and can be applied to both aqueous and organic solvents.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, mineral oil)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for lithium ion concentration, or High-Performance Liquid Chromatography (HPLC) with a suitable detector for the myristate anion).[7]

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid and liquid phases, centrifuge the sample at a high speed.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant, ensuring no solid particles are disturbed.

-

Filtration (Optional but Recommended): Filter the extracted supernatant through a membrane filter compatible with the solvent to remove any remaining microscopic particles.

-

Quantification:

-

For ICP-OES: Dilute the clear, saturated solution with an appropriate solvent to a concentration within the calibrated range of the instrument. Analyze the sample for its lithium concentration.

-

For HPLC: If a suitable method is developed for the myristate anion, dilute the sample accordingly and analyze.

-

-

Calculation: Calculate the solubility in units of g/L or mol/L based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

Determination of Krafft Temperature

The Krafft temperature can be determined by observing the sharp increase in solubility with temperature. A common method involves measuring the electrical conductivity of a surfactant solution as a function of temperature.[8]

Objective: To determine the Krafft temperature of this compound in an aqueous solution.

Materials:

-

This compound

-

Deionized water

-

Conductivity meter with a temperature probe

-

Thermostatically controlled water bath with a stirrer

-

Beaker

Procedure:

-

Prepare a Suspension: Prepare a suspension of this compound in deionized water at a concentration above its expected CMC.

-

Heating and Measurement: Place the beaker containing the suspension in the water bath. Insert the conductivity probe and a thermometer.

-

Data Collection: Slowly heat the water bath while gently stirring the suspension. Record the conductivity and temperature at regular intervals (e.g., every 1°C).

-

Data Analysis: Plot the conductivity as a function of temperature. The Krafft temperature is identified as the point where a sharp increase in the slope of the conductivity versus temperature curve is observed.[8]

Visualization of this compound Functionality

The surfactant properties of this compound in aqueous solutions are due to the formation of micelles. These are supramolecular assemblies where the hydrophobic tails are shielded from the water, and the hydrophilic heads are exposed.

Micelle Formation in Aqueous Solution

Caption: Diagram of a this compound micelle in an aqueous solution.

Applications in Drug Development

The surfactant and emulsifying properties of this compound and other lithium soaps suggest their potential use in pharmaceutical formulations. While specific applications of this compound in drug delivery are not extensively documented, related compounds are used to:

-

Stabilize emulsions and suspensions: This is particularly relevant for poorly water-soluble drugs.

-

Act as lubricants in tablet manufacturing: Ensuring smooth processing and preventing adhesion to equipment.[9]

-

Form part of lipid-based drug delivery systems: Such as liposomes or solid lipid nanoparticles, which can enhance the bioavailability and targeted delivery of therapeutic agents.[10][11]

Further research is warranted to explore the specific utility of this compound in advanced drug delivery systems. Its low toxicity profile makes it an attractive candidate for such investigations.[12]

Conclusion

The solubility of this compound is a critical factor influencing its application across various scientific and industrial domains. While its true aqueous solubility is low, its ability to form micelles above the Krafft temperature makes it an effective surfactant. In organic solvents, its solubility is generally limited, with the exception of hot, non-polar oils. The provided experimental protocols offer a framework for the precise determination of its solubility parameters. A deeper understanding of these properties will undoubtedly facilitate the development of new and improved formulations, including those in the pharmaceutical and drug development sectors.

References

- 1. This compound (20336-96-3) for sale [vulcanchem.com]

- 3. nanotrun.com [nanotrun.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound, 20336-96-3 [thegoodscentscompany.com]

- 6. stelvioforum.com [stelvioforum.com]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. CAS 4485-12-5: Lithium stearate | CymitQuimica [cymitquimica.com]

- 10. Liposomes as targetable drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advanced Drug Carriers: A Review of Selected Protein, Polysaccharide, and Lipid Drug Delivery Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TOXICITY OF LITHIUM GREASE [addl.purdue.edu]

An In-depth Technical Guide to the Spectroscopic Data of Lithium Myristate (FT-IR, NMR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for lithium myristate, a lithium salt of the saturated fatty acid, myristic acid. The document details the experimental protocols for its synthesis and spectroscopic analysis, presents available FT-IR data, and offers a detailed analysis of its expected ¹H and ¹³C NMR spectra based on data from its parent molecule, myristic acid.

Synthesis of this compound

This compound is synthesized via a fusion method, a direct reaction between myristic acid and lithium hydroxide (B78521) monohydrate.[1]

Experimental Protocol: Fusion Method [1]

-

Reactant Preparation: Equimolecular amounts of myristic acid and lithium hydroxide monohydrate are precisely weighed.

-

Melting: The myristic acid is placed in a 250 ml glass beaker and heated in an oil bath to its melting point.

-

Reaction: The corresponding amount of lithium hydroxide monohydrate is gradually added to the molten myristic acid over a 20-minute period with constant stirring.

-

Dehydration: The reaction mixture is agitated at 1000 rpm for an additional 20 minutes to facilitate the dehydration process, during which foaming may occur.

-

Solidification and Isolation: The resulting hot this compound is transferred to a petri dish and allowed to cool. Upon cooling, the soap solidifies and can be ground to the desired particle size.

FT-IR Spectroscopic Data

The FT-IR spectrum of this compound provides key information about its molecular structure, particularly the confirmation of the carboxylate group formation. The analysis is typically performed using the potassium bromide (KBr) pellet technique.[1]

Table 1: FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2955 | Asymmetric stretching | CH₃ |

| ~2918 | Asymmetric stretching | CH₂ |

| ~2850 | Symmetric stretching | CH₂ |

| ~1580 | Asymmetric stretching | COO⁻ |

| ~1470 | Scissoring | CH₂ |

| ~1430 | Symmetric stretching | COO⁻ |

| ~720 | Rocking | CH₂ |

Note: The exact peak positions for this compound are detailed in the publication "Oleochemicals I: Studies on the preparation and the structure of lithium soaps." The values presented here are typical for long-chain carboxylate salts.

NMR Spectroscopic Data

3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be very similar to that of myristic acid, with the notable exception of the acidic proton of the carboxylic acid group, which is absent in the salt.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H₃C- (C14) | ~0.88 | Triplet |

| -(CH₂)₁₀- (C4-C13) | ~1.25 | Multiplet |

| -CH₂- (C3) | ~1.63 | Quintet |

| -CH₂-COO⁻ (C2) | ~2.20 | Triplet |

| -COOH | Absent | - |

Note: Predicted shifts are based on experimental data for myristic acid.[2]

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show distinct signals for each carbon atom in the aliphatic chain and a significantly shifted signal for the carboxylate carbon compared to the carboxylic acid carbon of myristic acid.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C14 | ~14.1 |

| C12, C11, C5-C10 | ~22.7 - 31.9 |

| C13 | ~24.7 |

| C4 | ~29.1 - 29.7 |

| C3 | ~34.1 |

| C2 | ~34.2 |

| C1 (COO⁻) | ~180 |

Note: Predicted shifts are based on experimental data for myristic acid.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Lithium Myristate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium myristate, the lithium salt of myristic acid, is a long-chain carboxylate with applications in various fields, including as a component in lubricating greases and potentially in pharmaceutical formulations. A thorough understanding of its solid-state properties, particularly its crystalline structure and polymorphic behavior, is crucial for controlling its physical and chemical characteristics, ensuring product performance, and meeting regulatory requirements. This technical guide provides a comprehensive overview of the current knowledge on the crystalline structure and polymorphism of this compound, including detailed experimental protocols for its synthesis and characterization, and visual representations of key processes.

Introduction

Lithium soaps, including this compound (C₁₄H₂₇LiO₂), are known for their unique thermal and structural properties. The arrangement of the long hydrocarbon chains and the coordination of the lithium cations dictate the macroscopic properties of the material, such as its melting point, solubility, and mechanical stability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a common phenomenon in long-chain carboxylates. Different polymorphs of a compound can exhibit distinct physicochemical properties, which can have significant implications for its application. This guide synthesizes the available information on this compound's solid-state chemistry and provides detailed methodologies for its investigation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward metathesis reaction between myristic acid and a lithium source, most commonly lithium hydroxide (B78521). The reaction can be carried out in an aqueous medium followed by precipitation, or via a fusion method.

Experimental Protocol: Aqueous Precipitation Method

Objective: To synthesize this compound powder via a precipitation reaction in an aqueous medium.

Materials:

-

Myristic acid (C₁₄H₂₈O₂)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

Dissolution of Myristic Acid: Dissolve a stoichiometric amount of myristic acid in ethanol in a beaker with gentle heating and stirring.

-

Preparation of Lithium Hydroxide Solution: In a separate beaker, dissolve an equimolar amount of lithium hydroxide monohydrate in deionized water.

-

Precipitation: Slowly add the lithium hydroxide solution to the myristic acid solution while stirring vigorously. A white precipitate of this compound will form immediately.

-

Digestion: Continue stirring the mixture for 1-2 hours to ensure complete reaction and to allow the precipitate to age. Gentle heating can be applied to improve crystallinity.

-

Filtration: Isolate the this compound precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the precipitate several times with deionized water to remove any unreacted starting materials and by-products, followed by a final wash with ethanol to aid in drying.

-

Drying: Dry the purified this compound in an oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.

Crystalline Structure and Polymorphism

Detailed crystallographic data for this compound is not extensively reported in the public domain. However, studies on homologous series of lithium alkanoates suggest that they exhibit similar packing arrangements. The crystal structure is characterized by layers of myristate anions with their hydrocarbon chains arranged in a parallel fashion, and the lithium cations coordinated to the carboxylate head groups.

The potential for polymorphism in this compound is high due to the flexibility of the long hydrocarbon chain and the various possible coordination geometries of the lithium ion. Different polymorphs may arise from variations in the packing of the alkyl chains (e.g., triclinic, monoclinic, or orthorhombic subcells) and the coordination environment of the lithium ions.

Logical Workflow for Polymorphism Screening

The investigation of polymorphism typically involves a systematic screening process to induce the formation of different crystalline forms and to characterize them.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the phase transitions and thermal stability of this compound.

Table 1: Thermal Properties of Long-Chain Lithium Soaps

| Property | Value (approximate) | Reference |

| Decomposition Temperature (°C) | 126 ± 4 | [1] |

Note: Data is for lithium soaps with 14 or more carbon atoms.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and enthalpies of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or hermetically sealed sample pans

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of anhydrous this compound into a DSC pan. If the sample is hygroscopic, preparation should be done in a dry atmosphere (e.g., a glovebox).

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above any expected transitions but below the decomposition temperature (e.g., 250 °C).

-

Hold isothermally for a few minutes.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

A second heating scan is often performed to observe the behavior of the melt-crystallized sample.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events, such as melting, crystallization, and solid-solid phase transitions. Determine the onset temperatures, peak temperatures, and enthalpies of these transitions.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., alumina (B75360) or platinum)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

-

Data Analysis: Analyze the TGA curve (weight % vs. temperature) to determine the onset of decomposition and the temperature ranges of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to identify crystalline phases and to obtain information about the crystal structure. Each crystalline polymorph will have a unique PXRD pattern.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

Objective: To obtain the PXRD pattern of this compound for phase identification and structural analysis.

Apparatus:

-

Powder X-ray Diffractometer with a suitable X-ray source (e.g., Cu Kα)

-

Sample holder (low background is preferred)

-

Mortar and pestle for sample grinding

Procedure:

-

Sample Preparation: Gently grind the this compound sample to a fine, homogeneous powder using a mortar and pestle. This helps to minimize preferred orientation effects.

-

Sample Mounting: Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface.

-

Instrument Setup: Place the sample holder in the diffractometer.

-

Data Collection:

-

Set the desired angular range (e.g., 2θ from 2° to 50°).

-

Select an appropriate step size and scan speed.

-

Initiate the X-ray scan.

-

-

Data Analysis: Analyze the resulting diffractogram to identify the peak positions (2θ) and their relative intensities. This pattern serves as a fingerprint for the crystalline phase.

Hypothetical Polymorphic Relationship

In the absence of specific experimental data for this compound polymorphism, a hypothetical relationship can be proposed to illustrate the concept. For instance, a metastable polymorph (Form A) might be obtained by rapid cooling of the melt, which then transforms into a more stable polymorph (Form B) upon heating or annealing.

Conclusion

The solid-state characterization of this compound is a critical aspect of its development and application. While specific crystallographic data remains limited, this guide provides a framework for its synthesis and comprehensive analysis using standard analytical techniques. The detailed experimental protocols for synthesis, DSC, TGA, and PXRD offer a starting point for researchers to investigate the crystalline structure and polymorphic landscape of this important lithium soap. Further research, particularly single-crystal X-ray diffraction studies, is necessary to fully elucidate the crystal structures of any existing polymorphs of this compound.

References

Lithium Tetradecanoate: A Comprehensive Technical Guide for Researchers

An In-depth Technical Overview of the Synthesis, Characterization, and Biological Significance of Lithium Tetradecanoate (B1227901) for Applications in Research and Drug Development.

Introduction

Lithium tetradecanoate, also commonly known as lithium myristate, is the lithium salt of tetradecanoic acid (myristic acid). As a metallic soap, it possesses unique physicochemical properties that make it a compound of interest in various industrial and research applications. Its structure, consisting of a long hydrocarbon tail and an ionic carboxylate head group complexed with a lithium ion, imparts surfactant-like characteristics. This guide provides a detailed overview of its chemical properties, synthesis, characterization, and a potential signaling pathway influenced by its myristate component, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

Lithium tetradecanoate is an organic salt with the chemical formula C14H27LiO2[1]. Its molecular structure consists of a fourteen-carbon aliphatic chain linked to a carboxylate group, which forms an ionic bond with a lithium cation[2].

Table 1: Physicochemical Properties of Lithium Tetradecanoate

| Property | Value | Source |

| Chemical Formula | C14H27LiO2 | [1][2][3] |

| Molecular Weight | 234.30 g/mol | [1][2][3] |

| IUPAC Name | Lithium tetradecanoate | [1] |

| Synonyms | This compound, Tetradecanoic acid, lithium salt | [1] |

| CAS Number | 20336-96-3 | [3] |

| Appearance | White solid | [3] |

| Melting Point | 220-224.2 °C | [3][4] |

| Solubility | Sparingly soluble in water, slightly soluble in ethanol | [4] |

Synthesis of Lithium Tetradecanoate

The synthesis of lithium tetradecanoate can be achieved through several methods, with the fusion (or direct neutralization) method being a common and straightforward approach. This method involves the direct reaction of myristic acid with a lithium base.

Experimental Protocol: Fusion Method

This protocol describes the synthesis of lithium tetradecanoate from myristic acid and lithium hydroxide (B78521) monohydrate[4].

Materials:

-

Myristic acid (C14H28O2)

-

Lithium hydroxide monohydrate (LiOH·H2O)

-

High-temperature resistant beaker (250 mL)

-

Oil bath or heating mantle

-

Mechanical stirrer

-

Petri dish

Procedure:

-

Accurately weigh an equimolar amount of myristic acid and place it into the 250 mL beaker.

-

Heat the beaker containing the myristic acid in an oil bath to a temperature slightly above its melting point (approximately 60-70 °C) to obtain a clear liquid.

-

While stirring the molten myristic acid, gradually add the equimolar amount of powdered lithium hydroxide monohydrate over a period of 20 minutes.

-

After the addition is complete, increase the temperature of the reaction mixture to the specific reaction temperature for this compound formation (typically in the range of 150-200 °C).

-

Continue vigorous stirring (e.g., 1000 rpm) for an additional 20-30 minutes to ensure the completion of the reaction and the removal of water, which will be observed as foaming[4].

-

Once the reaction is complete and foaming has ceased, pour the hot, molten lithium tetradecanoate into a petri dish and allow it to cool to room temperature.

-

The solidified product can then be ground to the desired particle size.

Diagram 1: Experimental Workflow for the Synthesis of Lithium Tetradecanoate

Caption: A generalized workflow for the synthesis of lithium tetradecanoate.

Characterization Techniques

A comprehensive characterization of the synthesized lithium tetradecanoate is crucial to confirm its identity, purity, and thermal properties. The following are key analytical techniques employed for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and confirm the formation of the salt.

Experimental Protocol:

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Analysis: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Results: The FTIR spectrum of myristic acid shows a characteristic broad O-H stretching band around 3000 cm⁻¹ and a C=O stretching band of the carboxylic acid at approximately 1700 cm⁻¹. Upon formation of lithium tetradecanoate, the O-H band disappears, and the C=O stretching band is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻), typically in the regions of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of lithium tetradecanoate.

Experimental Protocol:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a TGA pan.

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) from room temperature to a high temperature (e.g., 600 °C)[5].

Expected Results: The TGA curve for anhydrous lithium tetradecanoate is expected to show thermal stability up to a certain temperature, followed by one or more decomposition steps. For lithium soaps with 14 or more carbon atoms, decomposition may begin around 126 °C, leading to the formation of lithium carbonate as a final residue[4].

X-ray Diffraction (XRD)

XRD is used to analyze the crystalline structure of the synthesized lithium tetradecanoate.

Experimental Protocol:

-

Instrument: A powder X-ray diffractometer.

-

Sample Preparation: A finely ground powder of the sample is mounted on a sample holder.

-

Analysis: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

Expected Results: The XRD pattern will exhibit a series of diffraction peaks at specific 2θ angles, which are characteristic of the crystalline structure of lithium tetradecanoate. These peaks can be used to identify the compound and determine its crystal lattice parameters.

Biological Significance and Signaling Pathways

While lithium salts, in general, are well-known for their therapeutic effects in psychiatry, particularly through the inhibition of glycogen (B147801) synthase kinase-3 (GSK-3) and modulation of the inositol (B14025) phosphate (B84403) pathway, the specific biological roles of lithium tetradecanoate are less explored. However, the myristate component of the molecule is known to participate in cellular signaling. Myristate, a saturated fatty acid, has been shown to induce cardiomyocyte hypertrophy through a signaling pathway involving the mitochondrial E3 ubiquitin ligase MUL1[6][7].

This pathway highlights a potential area of investigation for the biological effects of lithium tetradecanoate, where the delivery of myristate could be a key factor. The pathway involves the myristate-induced upregulation of MUL1, which in turn leads to mitochondrial fragmentation through its interaction with MFN2 and DRP1, ultimately contributing to cellular hypertrophy[6][7].

Diagram 2: Myristate-Induced Signaling Pathway Leading to Mitochondrial Fragmentation

References

- 1. This compound | C14H27LiO2 | CID 23688912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (20336-96-3) for sale [vulcanchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. osti.gov [osti.gov]

- 6. Myristate induces mitochondrial fragmentation and cardiomyocyte hypertrophy through mitochondrial E3 ubiquitin ligase MUL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Health and Safety of Lithium Myristate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for lithium myristate, tailored for its use in a laboratory environment. The information is compiled from available safety data sheets, regulatory databases, and scientific literature on related compounds.

Chemical and Physical Properties

This compound is the lithium salt of myristic acid, a saturated fatty acid. It is important to understand its basic properties for safe handling and storage.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₇LiO₂ | [1][2] |

| Molecular Weight | 234.30 g/mol | [1][3] |

| Appearance | Solid (likely a white powder) | [1] |

| Solubility | Soluble in water | [1] |

| Boiling Point | ~319.60 °C (estimated) | [1] |

| Vapor Pressure | ~0.000139 mmHg at 25°C (estimated) | [1] |

| Stability | Stable under normal conditions. | [1] |

| Incompatibilities | Strong oxidizing agents. | [1] |

| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon combustion. | [1] |

Toxicological Data

Acute Toxicity

There is no specific acute oral or dermal LD50 value reported for this compound. However, fatty acid salts are generally considered to have low acute toxicity.[4]

Skin Irritation/Corrosion

In vitro skin irritation studies conducted on this compound have yielded negative results, indicating it is not classified as a skin irritant.[5]

Eye Irritation/Corrosion

This compound is classified as a substance that causes serious eye irritation.[2]

Aquatic Toxicity

A No Observed Effect Concentration (NOEC) for long-term toxicity to fish has been determined for this compound through read-across from lithium hydroxide (B78521) monohydrate.

-

NOEC (Danio rerio): 96.9 mg/L[6]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following primary hazards:

| Hazard Class | GHS Classification |

| Acute toxicity, oral | Category 4 (Harmful if swallowed)[2] |

| Serious eye damage/eye irritation | Category 2 (Causes serious eye irritation)[2] |

Hazard Statements:

-

H302: Harmful if swallowed

-

H319: Causes serious eye irritation

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-